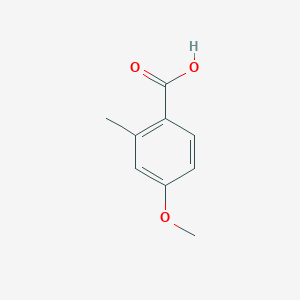
4-Methoxy-2-methylbenzoic acid
Cat. No. B181754
M. Wt: 166.17 g/mol
InChI Key: MSVRGYOYISBGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531564B2
Procedure details


The title compound was prepared in substantially the same manner as described in Example 21, from 4-methoxy-2-methylbenzoic acid, and 2-amino-6-bromo-4-methoxyphenol, and was obtained as a light purple solid, m.p. 120-135° C.; MS m/e 320 (M+H)+.


Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[C:5]([CH3:12])[CH:4]=1.[NH2:13][C:14]1[CH:19]=[C:18]([O:20]C)[CH:17]=[C:16]([Br:22])[C:15]=1O>>[Br:22][C:16]1[C:15]2[O:9][C:7]([C:6]3[CH:10]=[CH:11][C:3]([OH:2])=[CH:4][C:5]=3[CH3:12])=[N:13][C:14]=2[CH:19]=[C:18]([OH:20])[CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(C(=O)O)C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=CC(=C1)OC)Br)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a light purple solid, m.p. 120-135° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=CC=2N=C(OC21)C2=C(C=C(C=C2)O)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
